2-chlorosulfonylethyl N,N-dimethylcarbamate
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Overview
Description
2-Chlorosulfonylethyl N,N-dimethylcarbamate is a chemical compound with the molecular formula C5H10ClNO4S. It is characterized by the presence of a chlorosulfonyl group attached to an ethyl chain, which is further connected to a N,N-dimethylcarbamate moiety. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorosulfonylethyl N,N-dimethylcarbamate typically involves the reaction of chlorosulfonic acid with ethyl N,N-dimethylcarbamate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The process may also include purification steps to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorosulfonylethyl N,N-dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The chlorosulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions may involve reducing agents like lithium aluminum hydride.
Substitution reactions may require nucleophiles like alcohols or amines.
Major Products Formed:
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Chlorosulfonylethyl N,N-dimethylcarbamate is used in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of other chemical compounds.
Biology: It can be used in biochemical studies to understand enzyme mechanisms.
Medicine: It may be employed in the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chlorosulfonylethyl N,N-dimethylcarbamate exerts its effects depends on the specific application. For example, in biochemical studies, it may interact with enzymes to inhibit or activate specific pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Chlorosulfonylethyl N,N-dimethylcarbamate can be compared with other similar compounds such as:
Chlorosulfonic acid: Similar chlorosulfonyl group but lacks the N,N-dimethylcarbamate moiety.
Ethyl chloroformate: Contains a chloroformate group instead of chlorosulfonyl.
N,N-Dimethylcarbamate derivatives: Similar carbamate group but different substituents.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-chlorosulfonylethyl N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO4S/c1-7(2)5(8)11-3-4-12(6,9)10/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKFPHDKRGAKPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OCCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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